molecular formula C14H21NO B2711304 1-[(4-Ethylphenyl)methyl]piperidin-4-ol CAS No. 414881-31-5

1-[(4-Ethylphenyl)methyl]piperidin-4-ol

Katalognummer: B2711304
CAS-Nummer: 414881-31-5
Molekulargewicht: 219.328
InChI-Schlüssel: NYBSYWQQNHVGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Research Significance of Piperidin-4-ol Derivatives in Medicinal Chemistry

Piperidin-4-ol derivatives occupy a pivotal role in medicinal chemistry due to their dual functionality: the piperidine ring provides conformational rigidity, while the hydroxyl group enables hydrogen bonding with biological targets. These compounds are frequently employed as core structures in antiviral, antipsychotic, and analgesic agents. For instance, 1,4,4-trisubstituted piperidines have demonstrated potent inhibitory activity against coronaviruses by targeting the main protease (Mpro), a critical enzyme for viral replication. The introduction of aromatic substituents, such as the 4-ethylbenzyl group in 1-[(4-Ethylphenyl)methyl]piperidin-4-ol, enhances hydrophobic interactions with enzyme binding pockets, thereby improving potency.

Recent studies highlight the adaptability of piperidin-4-ol scaffolds in combinatorial chemistry. The Ugi four-component reaction (Ugi-4CR) has enabled rapid synthesis of diverse piperidine libraries, facilitating SAR studies. For example, substituting the piperidine nitrogen with a benzyl or phenylethyl group significantly modulates antiviral activity, as observed in analogues of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol. Such flexibility underscores the scaffold’s utility in optimizing pharmacokinetic and pharmacodynamic properties.

Historical Context of Piperidine-Based Compounds Development

The exploration of piperidine derivatives dates to the 19th century, with early work focusing on alkaloids like piperine. However, synthetic advancements in the mid-20th century, particularly the development of Grignard reactions and catalytic hydrogenation, enabled large-scale production of substituted piperidines. A landmark achievement was the synthesis of haloperidol, a piperidine-based antipsychotic, which underscored the scaffold’s neurological applications.

In recent decades, innovations in multicomponent reactions (MCRs) revolutionized piperidine chemistry. The Ugi-4CR, which condenses a ketone, amine, carboxylic acid, and isocyanide into a single piperidine product, has become a cornerstone for generating structurally complex derivatives. This method was instrumental in synthesizing 1-[(4-Ethylphenyl)methyl]piperidin-4-ol analogues, where varying the amine and carboxylic acid components allowed systematic exploration of substituent effects. Concurrently, computational modeling has refined pharmacophore designs, enabling precise targeting of enzymes like SARS-CoV-2 Mpro.

Positioning of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol Within Contemporary Pharmacophore Research

1-[(4-Ethylphenyl)methyl]piperidin-4-ol exemplifies the strategic integration of hydrophobic and hydrogen-bonding motifs in pharmacophore design. Its structure features:

  • A 4-ethylbenzyl group at the piperidine nitrogen, enhancing lipophilicity and substrate-enzyme van der Waals interactions.
  • A hydroxyl group at the 4-position, enabling hydrogen bonding with catalytic residues in viral proteases.

Comparative studies with analogues reveal critical SAR trends:

  • Substituent Effects : Replacing the 4-ethyl group with smaller alkyl chains (e.g., methyl) reduces antiviral potency, while bulkier groups (e.g., cyclohexyl) impair solubility.
  • Stereochemical Influence : The hydroxyl group’s spatial orientation affects binding affinity. For instance, axial positioning in 4-(4-Ethylbenzyl)piperidin-4-ol optimizes interactions with Mpro’s active site.

The compound’s balanced lipophilicity (LogP ≈ 2.56) and molecular weight (~219 g/mol) align with Lipinski’s rules, suggesting favorable oral bioavailability. Ongoing research aims to further optimize these properties through targeted modifications, such as fluorination of the benzyl ring to enhance metabolic stability.

Table 1 : Structural and Pharmacophoric Comparison of Selected Piperidin-4-ol Derivatives

Compound R¹ Substituent R² Group Biological Activity (EC₅₀) LogP Source
1-[(4-Ethylphenyl)methyl]piperidin-4-ol 4-Ethylbenzyl -OH SARS-CoV-2 Mpro inhibition: 4.0 µM 2.56
4-(4-Chlorophenyl)piperidin-4-ol 4-Chlorobenzyl -OH NMDA receptor antagonism: 0.8 µM 2.12
1-Benzyl-4-tert-butylpiperidin-4-ol Benzyl -OH Influenza A inhibition: 6.2 µM 3.01

EC₅₀ values represent half-maximal effective concentrations in enzymatic assays.

Eigenschaften

IUPAC Name

1-[(4-ethylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-2-12-3-5-13(6-4-12)11-15-9-7-14(16)8-10-15/h3-6,14,16H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBSYWQQNHVGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 4-ethylbenzyl chloride, followed by the introduction of a hydroxyl group at the fourth position of the piperidine ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation reaction. The hydroxylation step can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also employ advanced purification techniques such as chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(4-Ethylphenyl)methyl]piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a piperidine derivative without the hydroxyl functionality.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 1-[(4-Ethylphenyl)methyl]piperidin-4-one.

    Reduction: Formation of 1-[(4-Ethylphenyl)methyl]piperidine.

    Substitution: Formation of substituted derivatives such as 1-[(4-Ethylphenyl)methyl]-2-nitropiperidin-4-ol.

Wissenschaftliche Forschungsanwendungen

1-[(4-Ethylphenyl)methyl]piperidin-4-ol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction. The hydroxyl group at the fourth position of the piperidine ring plays a crucial role in its binding affinity and activity. The compound’s effects on cellular pathways can lead to various pharmacological outcomes, including modulation of neuronal activity and inhibition of microbial growth.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Lipophilicity : The octylphenethyl group in RB-005 increases lipophilicity, enhancing membrane permeability and selectivity for lipid-associated enzymes like SK1 . The ethylphenyl group in the target compound may offer a balance between lipophilicity and solubility.
  • Electronic Effects: The thiophene substituent (electron-rich) and aminophenyl group (electron-donating -NH2) alter electronic profiles, impacting receptor binding or catalytic interactions .

Positional Isomers and Hydroxyl Group Variations

Compound Name Hydroxyl Position Key Differences Reference
1-(4-Octylphenethyl)piperidin-4-ol (RB-005) 4-OH SK1 selectivity (15-fold over SK2)
1-(4-Octylphenethyl)piperidin-3-ol (RB-019) 3-OH Reduced SK1 selectivity (6.1-fold)
P4MP4 (1-[(piperidin-4-yl)methyl]piperidin-4-ol) 4-OH Inhibits N. meningitidis adhesion via T4P disruption

Key Observations :

  • Hydroxyl Position : Moving the hydroxyl group from the 4- to 3-position (RB-005 vs. RB-019) reduces enzyme selectivity, suggesting the 4-OH configuration is critical for SK1 binding .
  • Piperidine-Piperidine Linkage: P4MP4’s unique bis-piperidine structure enables bacterial adhesion inhibition, a mechanism distinct from phenothiazines .

Complex Derivatives with Extended Functional Groups

Compound Name Functional Modifications Applications Reference
1-(4-(Bis(aryl sulfonamide))phenethyl)piperidin-4-ol Bis-sulfonamide phenethyl chain Antitumor activity (NSCLC models)
1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol Thiazole-amino substituent Pesticide or pharmaceutical intermediate
1-(4-Trifluoromethylphenyl)piperidin-4-ol CF3-substituted aryl group Chemiluminescence studies with iridium complexes

Key Observations :

  • Bis-Sulfonamide Chains : These derivatives exhibit enhanced antitumor activity, likely due to improved DNA intercalation or kinase inhibition .
  • Trifluoromethyl Groups : The electron-withdrawing CF3 group may stabilize charge-transfer interactions in chemiluminescence assays .

Key Observations :

    Biologische Aktivität

    1-[(4-Ethylphenyl)methyl]piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with a 4-ethylphenylmethyl group and a hydroxyl group at the fourth carbon position. Its molecular formula is C15H21NO, with a molecular weight of 233.34 g/mol. The compound's structure contributes to its potential as a pharmacological agent, particularly in the context of HIV treatment and other therapeutic applications.

    Biological Activity Overview

    Research indicates that 1-[(4-Ethylphenyl)methyl]piperidin-4-ol exhibits significant biological activities, particularly as a CCR5 receptor antagonist. This receptor plays a crucial role in the entry of HIV-1 into host cells, making it a target for antiretroviral therapies.

    The compound's mechanism involves the inhibition of CCR5 receptor activity, which is essential for HIV-1 infection. Studies have shown that derivatives of piperidin-4-ol can effectively block this receptor, thereby preventing viral entry into cells. The antagonistic activity was evaluated through ligand-induced calcium mobilization assays, revealing varying degrees of efficacy among different derivatives.

    Structure-Activity Relationship (SAR)

    Understanding the structure-activity relationship (SAR) of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol is vital for optimizing its pharmacological properties. The following table summarizes some related compounds and their unique properties:

    Compound NameStructural FeaturesUnique Properties
    1-Methylpiperidin-4-olMethyl group at nitrogenStudied for its role in neurotransmission
    4-(3-Methylbenzyl)piperidin-4-olMethyl group on phenylExhibits potential anti-inflammatory properties
    1-(4-Fluorophenyl)methylpiperidin-4-olFluorine substitution on phenylIncreased lipophilicity enhances blood-brain barrier penetration
    N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazineContains pyrazine ringTargeted for neurological diseases due to receptor specificity

    This comparison highlights how structural variations impact biological activity and application potential, emphasizing the uniqueness of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol within this class of compounds.

    Antiviral Activity

    In a study focused on the synthesis and evaluation of piperidine derivatives, 1-[(4-Ethylphenyl)methyl]piperidin-4-ol was identified as having promising antiviral properties. It was shown to inhibit the CCR5 receptor effectively, suggesting its potential use in developing new treatments for HIV.

    Enzyme Inhibition Studies

    Further investigations into the compound's biological profile revealed its potential as an enzyme inhibitor. Related studies on piperidine derivatives demonstrated significant inhibitory effects against enzymes such as α-glucosidase and cholinesterases, indicating possible applications in treating conditions like diabetes and neurodegenerative diseases .

    Q & A

    Q. What are the recommended synthetic strategies for 1-[(4-Ethylphenyl)methyl]piperidin-4-ol, and how can reaction conditions be optimized?

    • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-hydroxypiperidine with 4-ethylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Optimization includes:
    • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
    • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .

    Q. How can researchers validate the structural identity of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol post-synthesis?

    • Methodological Answer : Use a combination of:
    • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxyl at C4, benzyl group at N1).
    • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    • Elemental analysis : Match experimental C/H/N ratios to theoretical values .

    Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

    • Methodological Answer : Screen for receptor binding (e.g., GPCRs, ion channels) using radioligand displacement assays. For cytotoxicity, employ MTT assays in cell lines (e.g., HEK-293, HeLa). Dose-response curves (1 nM–100 µM) identify EC₅₀/IC₅₀ values. Include positive controls (e.g., known inhibitors) to validate assay conditions .

    Advanced Research Questions

    Q. How can structural ambiguities in 1-[(4-Ethylphenyl)methyl]piperidin-4-ol derivatives be resolved using advanced analytical techniques?

    • Methodological Answer : For stereochemical or conformational uncertainties:
    • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.
    • Dynamic NMR : Analyze ring-flipping kinetics in piperidine to assess steric hindrance.
    • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers .

    Q. What experimental approaches address contradictory bioactivity data across studies?

    • Methodological Answer : Contradictions may arise from assay variability or impurity interference. Mitigate via:
    • Standardized protocols : Use CLIA-certified labs for enzymatic assays.
    • Orthogonal assays : Confirm activity in cell-based and cell-free systems.
    • Batch consistency : Characterize purity (HPLC ≥95%) and quantify trace solvents (GC-MS) .

    Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacological profile of this compound?

    • Methodological Answer : Focus on modular modifications:
    • Core substitutions : Replace the 4-ethylphenyl group with bioisosteres (e.g., pyridyl, thiophene) to enhance solubility.
    • Hydroxyl group derivatization : Acetylation or sulfonation to modulate bioavailability.
    • Molecular docking : Use AutoDock Vina to predict binding affinities toward target proteins (e.g., serotonin receptors) .

    Q. What strategies enhance the stability of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol under physiological conditions?

    • Methodological Answer : Address hydrolytic degradation via:
    • pH optimization : Buffered formulations (pH 6–7) minimize hydroxyl group ionization.
    • Prodrug design : Convert the hydroxyl to a phosphate ester for slow release.
    • Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

    Data Analysis & Experimental Design

    Q. How should researchers statistically analyze dose-response data for this compound?

    • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves. Report:
    • Hill slopes : Identify cooperativity (values ≠1 suggest allosteric effects).
    • 95% confidence intervals : Ensure EC₅₀/IC₅₀ reproducibility.
    • Outlier tests : Apply Grubbs’ test to exclude anomalous data points .

    Q. What computational tools predict the environmental impact of 1-[(4-Ethylphenyl)methyl]piperidin-4-ol during disposal?

    • Methodological Answer : Employ QSAR models (e.g., EPI Suite) to estimate biodegradability (Biowin scores) and ecotoxicity (LC₅₀ for fish/algae). Cross-validate with experimental OECD 301D ready biodegradability tests .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.